molecular formula C10H12N2O B2539178 4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile CAS No. 672326-24-8

4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile

Cat. No.: B2539178
CAS No.: 672326-24-8
M. Wt: 176.219
InChI Key: LUTPPDMTYYWSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile is a chemical compound with the molecular formula C10H12N2O. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxy group, a methylamino group, and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanobenzaldehyde with methylamine and a reducing agent to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high purity and yield. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[1-Oxo-2-(methylamino)ethyl]benzonitrile.

    Reduction: Formation of 4-[1-Hydroxy-2-(methylamino)ethyl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzonitrile moiety may also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol: A catecholamine with similar structural features but different functional groups.

    4-[1-Hydroxy-2-(methylamino)ethyl]benzylamine: A reduced form of the compound with an amine group instead of a nitrile.

Uniqueness

4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile is unique due to the presence of both a nitrile and a hydroxy group, which allows it to participate in a diverse range of chemical reactions. Its structural features make it a versatile compound for various applications in research and industry.

Biological Activity

4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile, also known by its CAS number 672326-24-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H17N2O
  • Molecular Weight : 219.29 g/mol
  • IUPAC Name : this compound

The compound features a benzonitrile moiety with a hydroxyl and a methylamino group attached to an ethyl chain, which is pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation : It can bind to various receptors, affecting signal transduction pathways that regulate cellular responses.
  • Gene Expression : The compound may influence gene expression related to cell growth and apoptosis, thereby affecting cellular proliferation and survival.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that the compound has potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that it may provide neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases.
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various microbial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
NeuroprotectionPotential protective effects in models
AntimicrobialInhibition of microbial growth

Case Study Analysis

In a study examining the anticancer properties of this compound, researchers found that it exhibited significant antiproliferative effects on Ewing's sarcoma cell lines. The compound demonstrated a GI50 value of approximately 20 μM, indicating effective inhibition at relatively low concentrations .

Another investigation focused on its neuroprotective capabilities, where it was shown to reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications in conditions such as Alzheimer's disease .

Properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-7-10(13)9-4-2-8(6-11)3-5-9/h2-5,10,12-13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTPPDMTYYWSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.